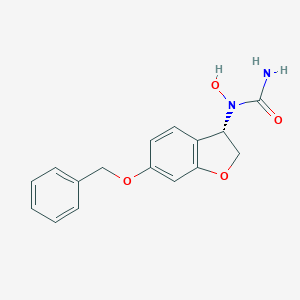

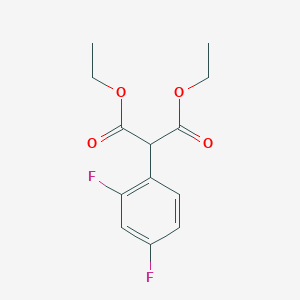

Diethyl (2,4-difluorophenyl)propanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diethyl propanedioate derivatives can involve different chemical reactions. For instance, diethyl malonyl radicals can be generated via photolysis and added to olefins in a radical chain process propagated by phenyl selenide transfer . Another method includes the condensation of diethyl (4-methoxybenzyl)propanedioate with 3,5-dimethyl-1H-pyrazole to yield a compound with a significant dihedral angle between the benzene and pyrazole rings . These methods indicate that diethyl propanedioate derivatives can be synthesized through various pathways, including radical addition and condensation reactions.

Molecular Structure Analysis

The molecular structure of diethyl propanedioate derivatives can be complex, with dihedral angles and crystal packing influenced by interactions such as C—H⋯O, which can link molecules into centrosymmetric dimers . X-ray diffraction studies are often used to determine the conformation of substituents on the molecule, which can affect the properties and reactivity of the compound .

Chemical Reactions Analysis

Diethyl propanedioate derivatives can undergo a range of chemical reactions. For example, intramolecular cyclization catalyzed by boron trifluoride diethyl etherate can produce novel compounds like 3-phosphonylated indoles . The Diels-Alder reaction is another example, where diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate reacts with cyclopentadiene to give diastereomers with high selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl propanedioate derivatives can be studied through various techniques. Electrochemical characterization, such as cyclic voltammetry and differential pulse voltammetry, can establish redox processes and assess the functional groups involved . The complexation behavior with metal ions can be studied using electrochemistry and UV-Vis spectroscopy . Additionally, excess molar volumes of binary mixtures with alcohols can be measured and fitted to equations to understand the interactions between molecules .

Wissenschaftliche Forschungsanwendungen

Crystallography and Ligand Design

Diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, a structurally related compound, has been synthesized, showcasing its potential as a ligand with two coordination pockets for metal atoms, as evidenced by its crystal structure obtained through X-ray diffraction, spectral analyses (IR, 1H NMR), and elemental analyses (Meskini et al., 2010).

Chiral Compound Synthesis

The synthesis of diastereomerically pure 2,2-dimethyl-1,3-diphenyl-1,3-propanediols from diethyl malonate, resolved through diesters of (−)-camphanic acid and N-carbethoxy-l-proline, has been reported. The absolute configuration of the enantiomer was confirmed by X-ray crystallography, illustrating its application in creating chiral compounds for further research and development (Bhowmick et al., 2002).

Complexation with Lanthanide Cations

Research into the electrochemical characterization of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate, including its complexation behavior towards lanthanide metal ions like Sm 3+, Eu 3+, Yb 3+, and Tb 3+, demonstrates its utility in studying metal-ligand interactions through electrochemistry and UV-Vis spectroscopy (Amarandei et al., 2014).

Chemical Synthesis Optimization

A concise synthesis process for 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane has been developed, demonstrating the optimization of synthesis routes for complex organic compounds. The process involves C-alkylation of diethyl malonate, reduction of ester groups, acylation, and final coupling with 2,4-difluorophenylmagnesium bromide, showcasing advancements in organic synthesis techniques (Chen et al., 2015).

Downstream Processing in Microbial Production

A review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, with a focus on separation methods from fermentation broth, highlights the critical role of this compound in reducing production costs for bio-based chemicals. This work emphasizes the need for improved yield, purity, and energy efficiency in the microbial production of diols (Xiu & Zeng, 2008).

Polymerization for Plastic Substitution

Enzymatic synthesis of lignin derivable pyridine-based polyesters, including polymers derived from diethyl 2,4-difluorophenylpropanedioate, offers a sustainable alternative to petroleum-derived plastics. This research underlines the potential of bio-based polymers in addressing global plastic pollution through enzymatic catalysis (Pellis et al., 2019).

Eigenschaften

IUPAC Name |

diethyl 2-(2,4-difluorophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEHSLFAPHENRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382192 |

Source

|

| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (2,4-difluorophenyl)propanedioate | |

CAS RN |

137186-30-2 |

Source

|

| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)

![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)